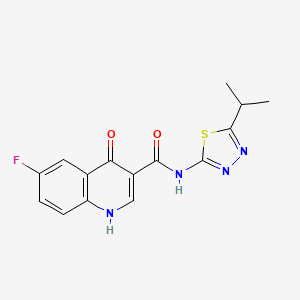![molecular formula C8H13IO B2570437 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2411311-40-3](/img/structure/B2570437.png)
1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a dimethyl-substituted oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the cycloaddition of appropriate precursors. One common method is the [2 + 2] cycloaddition reaction, which can be catalyzed by photochemical or palladium-catalyzed processes . The reaction conditions often include the use of specific ligands and solvents to achieve high yields and selectivity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the cycloaddition reactions for scalability, including the use of continuous flow reactors and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can be involved in further cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while cycloaddition reactions can produce more complex bicyclic compounds.
Applications De Recherche Scientifique
1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of sp3-rich chemical spaces.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially leading to the development of new pharmaceuticals with improved properties.
Material Science: Its incorporation into polymers and other materials can enhance their physical and chemical properties.
Mécanisme D'action
The mechanism by which 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane exerts its effects is primarily through its reactivity in chemical reactions. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The bicyclic structure provides rigidity and spatial orientation, which can influence the reactivity and selectivity of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane: This compound is similar but lacks the dimethyl substitution, which can affect its reactivity and applications.
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Another similar compound with a different substitution pattern, which can lead to variations in its chemical behavior and applications.
Uniqueness: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other similar bicyclic compounds. The presence of the dimethyl groups can influence the compound’s stability and its interactions in various chemical reactions.
Propriétés
IUPAC Name |
1-(iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(7,5-9)10-4-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSCLKYVJQOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CI)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B2570355.png)
![N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2570359.png)
![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)






![2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2570372.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

